Asymmetric Hydrogenation: This method involves the use of a chiral catalyst to control the stereochemistry of the reduction. While asymmetric hydrogenation has been successful in the synthesis of other chiral compounds, it posed challenges in the synthesis of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, likely due to the steric hindrance around the ketone group. []
Asymmetric Transfer Hydrogenation: This method utilizes a hydrogen donor, such as formic acid/triethylamine, along with a chiral ruthenium catalyst like RuCl to achieve enantioselective reduction. This method proved to be the most effective for large-scale production of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, demonstrating excellent enantioselectivity and scalability. [, ]
The molecular structure of 5-fluoroisobenzofuran-1(3H)-one consists of a benzene ring fused to a furanone ring. The fluorine atom is substituted at the 5-position of the benzene ring. Structural analysis of related compounds, such as 5-methoxy-2-benzofuran-1(3H)-one, reveals that the molecular skeleton of these isobenzofuranone derivatives is nearly planar. []
5-Fluoroisobenzofuran-1(3H)-one can be used as a starting material for synthesizing various derivatives. For instance, it can undergo reactions like alkylation, acylation, and condensation reactions at the 3-position of the furanone ring to introduce diverse substituents, expanding the chemical space and potentially leading to compounds with novel biological activities. []
The primary application of 5-fluoroisobenzofuran-1(3H)-one is in the synthesis of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, a crucial intermediate in the multistep synthesis of the anticancer drug lorlatinib. [] This highlights the compound's significance in medicinal chemistry and drug discovery.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: